molecular formula C20H22Cl2N4O B11963874 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11963874
M. Wt: 405.3 g/mol
InChI Key: HZNYMHXOIATXMP-YDZHTSKRSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a dichlorophenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Preparation of the Acetohydrazide: Acetohydrazide is synthesized by reacting acetic acid hydrazide with appropriate reagents.

    Condensation Reaction: The final step involves the condensation of 4-benzylpiperazine with 3,4-dichlorobenzaldehyde in the presence of acetohydrazide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the hydrazide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzyl or dichlorophenyl derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)aniline

Uniqueness

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the combination of a piperazine ring, benzyl group, and dichlorophenyl moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H22Cl2N4O

Molecular Weight

405.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22Cl2N4O/c21-18-7-6-17(12-19(18)22)13-23-24-20(27)15-26-10-8-25(9-11-26)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+

InChI Key

HZNYMHXOIATXMP-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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